2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
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Description
2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C23H31N3 and its molecular weight is 349.52. The purity is usually > 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine are dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.
Mode of Action
This compound binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors affects the dopaminergic and serotonergic pathways, respectively. By inhibiting these receptors, it reduces the neurotransmission of dopamine and serotonin, which can help alleviate symptoms of mental disorders like schizophrenia .
Pharmacokinetics
For a similar compound, blonanserin, it has been reported that it has a tmax of 15 h and a bioavailability of 55% . The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L .
Result of Action
The molecular and cellular effects of this compound’s action result in reduced dopaminergic and serotonergic neurotransmission. This is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can prolong Tmax and increase relative bioavailability
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro or in vivo studies could provide valuable insights into these aspects.
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-25-14-16-26(17-15-25)23-18-21(19-10-6-5-7-11-19)20-12-8-3-4-9-13-22(20)24-23/h5-7,10-11,18H,2-4,8-9,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWMAZYZSGLHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.